molecular formula C20H14N2O3 B5698552 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile

3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile

Cat. No. B5698552
M. Wt: 330.3 g/mol
InChI Key: GXADYQNLXQKNHC-WJDWOHSUSA-N
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Description

3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile, also known as MNAN, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. MNAN is a naphthalene derivative that is synthesized by the reaction of 4-methoxy-1-naphthaldehyde and 3-nitrobenzaldehyde with malononitrile. In

Mechanism of Action

The mechanism of action of 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile is not fully understood, but it is believed to act by inhibiting the growth of cancer cells through the induction of apoptosis. This compound has been shown to induce cell cycle arrest and activate caspase-3, which leads to cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro, making it a potential candidate for use in medicine. This compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. This compound has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has several advantages for use in lab experiments, including its low toxicity, fluorescent properties, and potential use as a sensor for metal ions. However, this compound has some limitations, including its limited solubility in water and its sensitivity to light and air.

Future Directions

3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has several potential future directions for research, including its use in OLEDs and solar cells, its use as a sensor for metal ions, and its potential use as an anti-cancer agent. This compound may also have potential use in the treatment of neurodegenerative diseases and other diseases that involve inflammation and oxidative stress. Further research is needed to fully understand the mechanism of action of this compound and its potential use in various fields.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. This compound is synthesized by the reaction of 4-methoxy-1-naphthaldehyde and 3-nitrobenzaldehyde with malononitrile and has been studied for its potential use in organic electronics, sensors, and medicine. This compound has been shown to have anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for use in the treatment of various diseases. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile is synthesized by the reaction of 4-methoxy-1-naphthaldehyde and 3-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction yields a yellow crystalline solid that is purified by recrystallization with ethanol. The purity of the compound is confirmed by melting point and spectral analysis.

Scientific Research Applications

3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has been studied for its potential use in various fields such as organic electronics, sensors, and medicine. This compound has been shown to exhibit fluorescence properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and solar cells. This compound has also been used as a sensor for the detection of metal ions due to its ability to chelate with metal ions and cause a change in fluorescence intensity. In medicine, this compound has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

(E)-3-(4-methoxynaphthalen-1-yl)-2-(3-nitrophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c1-25-20-10-9-15(18-7-2-3-8-19(18)20)11-16(13-21)14-5-4-6-17(12-14)22(23)24/h2-12H,1H3/b16-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXADYQNLXQKNHC-WJDWOHSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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